molecular formula C17H20N2O2S B1514494 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide CAS No. 41780-81-8

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide

Cat. No.: B1514494
CAS No.: 41780-81-8
M. Wt: 316.4 g/mol
InChI Key: DQAAEKVIAXFJEK-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide is a chemical compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42 g/mol . It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by its tosylhydrazone functional group, which is derived from the reaction of tosylhydrazide with a carbonyl compound.

Preparation Methods

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide can be synthesized through the reaction of 1-phenylbutanone with p-toluenesulfonylhydrazide. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol . The reaction mixture is usually heated to facilitate the formation of the tosylhydrazone derivative. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide involves its ability to form stable intermediates with various reagents. The tosylhydrazone group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide can be compared with other tosylhydrazone derivatives, such as:

  • Benzaldehyde-tosylhydrazone
  • Acetophenone-tosylhydrazone
  • Cyclohexanone-tosylhydrazone

These compounds share similar functional groups but differ in their carbonyl precursors, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-16(13-15-7-5-4-6-8-15)18-19-22(20,21)17-11-9-14(2)10-12-17/h4-12,19H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAAEKVIAXFJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747936
Record name 4-Methyl-N'-(1-phenylbutan-2-ylidene)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41780-81-8
Record name 4-Methyl-N'-(1-phenylbutan-2-ylidene)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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